molecular formula C24H27N3O3 B10998154 4-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-oxo-N-(2-phenylethyl)butanamide

4-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-oxo-N-(2-phenylethyl)butanamide

Cat. No.: B10998154
M. Wt: 405.5 g/mol
InChI Key: WCSGBCISJPMJBW-UHFFFAOYSA-N
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Description

4-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-oxo-N-(2-phenylethyl)butanamide is a complex organic compound with a molecular formula of C24H28N2O3 This compound features a unique structure that includes a pyridoindole core, which is a significant moiety in various natural products and synthetic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-oxo-N-(2-phenylethyl)butanamide typically involves multiple steps, starting from readily available precursors. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a suitable ketone under acidic conditions to form the indole core

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization. The choice of solvents, temperature, and reaction time are critical factors in scaling up the production process.

Chemical Reactions Analysis

Types of Reactions

4-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-oxo-N-(2-phenylethyl)butanamide undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group under specific conditions.

    Reduction: The carbonyl group in the butanamide side chain can be reduced to form an alcohol.

    Substitution: The indole core can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents like nitric acid (HNO3) for nitration or halogens (Cl2, Br2) for halogenation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group yields a hydroxyl derivative, while reduction of the carbonyl group yields an alcohol derivative.

Mechanism of Action

The mechanism of action of 4-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-oxo-N-(2-phenylethyl)butanamide involves its interaction with specific molecular targets and pathways. The indole core is known to interact with various enzymes and receptors, modulating their activity. The methoxy and phenylethyl groups may enhance its binding affinity and specificity. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features .

Comparison with Similar Compounds

Similar Compounds

    Indole-3-carbinol: A naturally occurring compound with anticancer properties.

    Tryptophan: An essential amino acid with a similar indole core.

    Serotonin: A neurotransmitter derived from tryptophan with an indole structure.

Uniqueness

The presence of the methoxy and phenylethyl groups distinguishes it from other indole derivatives, enhancing its chemical properties and biological activities .

Properties

Molecular Formula

C24H27N3O3

Molecular Weight

405.5 g/mol

IUPAC Name

4-(8-methoxy-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)-4-oxo-N-(2-phenylethyl)butanamide

InChI

InChI=1S/C24H27N3O3/c1-30-18-7-8-21-19(15-18)20-16-27(14-12-22(20)26-21)24(29)10-9-23(28)25-13-11-17-5-3-2-4-6-17/h2-8,15,26H,9-14,16H2,1H3,(H,25,28)

InChI Key

WCSGBCISJPMJBW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)NC3=C2CN(CC3)C(=O)CCC(=O)NCCC4=CC=CC=C4

Origin of Product

United States

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